molecular formula C20H17N5O2 B11213315 N-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11213315
M. Wt: 359.4 g/mol
InChI Key: SEHQBWOPBLRCPY-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H17N5O2/c1-12-3-5-15(7-13(12)2)25-20-16(9-23-25)19(21-10-22-20)24-14-4-6-17-18(8-14)27-11-26-17/h3-10H,11H2,1-2H3,(H,21,22,24)

InChI Key

SEHQBWOPBLRCPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and dimethylphenyl compounds. The key steps may involve:

    Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Substitution reactions: Introducing the benzodioxole and dimethylphenyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of metal catalysts like palladium or copper.

    Solvents: Selection of appropriate solvents such as dimethylformamide (DMF) or toluene.

    Temperature and Pressure: Controlled reaction temperatures and pressures to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, ethanol, methanol.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: Other compounds in this class with similar core structures.

    Benzodioxole derivatives: Compounds with the benzodioxole moiety.

    Dimethylphenyl derivatives: Compounds with dimethylphenyl groups.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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